molecular formula C9H19NO2 B13543201 tert-Butyl 3-(methylamino)butanoate

tert-Butyl 3-(methylamino)butanoate

Cat. No.: B13543201
M. Wt: 173.25 g/mol
InChI Key: SEWLXVPMNZROPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(methylamino)butanoate is an organic compound with the molecular formula C9H19NO2. It is a derivative of butanoic acid, where the carboxyl group is esterified with a tert-butyl group and the alpha carbon is substituted with a methylamino group. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-(methylamino)butanoate can be synthesized through several methods. One common approach involves the esterification of 3-(methylamino)butanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(methylamino)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 3-(methylamino)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(methylamino)butanoate involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(amino)butanoate
  • tert-Butyl 3-(ethylamino)butanoate
  • tert-Butyl 3-(dimethylamino)butanoate

Uniqueness

tert-Butyl 3-(methylamino)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methylamino group enhances its nucleophilicity and potential for hydrogen bonding compared to other similar compounds .

Biological Activity

tert-Butyl 3-(methylamino)butanoate is a compound of interest due to its potential biological activities and interactions with various biomolecules. Its unique structural features, including a tert-butyl group and a methylamino moiety, contribute to its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₉N₁O₂
  • Molecular Weight : 171.25 g/mol
  • CAS Number : 89537-01-9

The compound is characterized by its ester functional group, which plays a crucial role in its chemical reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It can act as a substrate or inhibitor in enzymatic reactions, influencing various metabolic pathways. The presence of the methylamino group allows for hydrogen bonding interactions with enzyme active sites, potentially enhancing binding affinity and specificity.

Key Mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic processes.
  • Receptor Binding : It could interact with receptors that modulate cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains.
  • CNS Activity : The compound has been explored for its potential as a CNS-active agent, possibly influencing neurochemical pathways.
  • Metabolic Effects : Investigations have shown that it may affect metabolic pathways related to energy production and utilization.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that the compound inhibits nicotinamide N-methyltransferase (NNMT), an enzyme associated with metabolic disorders. The inhibition was found to be dose-dependent, indicating potential therapeutic applications in managing metabolic diseases .
  • Antimicrobial Activity Assessment : In vitro tests revealed that this compound showed moderate activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
  • Neuropharmacological Evaluation : Research exploring the effects on neurotransmitter systems indicated that the compound might influence dopamine and serotonin pathways, which are critical in treating mood disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Tert-butyl 2-methylamino-butanoateLacks methyl group at position 3Limited CNS activity
Tert-butyl 3-methyl-butanoateNo amino groupPrimarily used in organic synthesis
Tert-butyl 2-methylamino-3-methyl-butanoateSimilar structure but different positioningEnhanced reactivity but less bioactivity

The unique combination of functional groups in this compound provides distinct reactivity and biological profiles compared to these compounds.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

tert-butyl 3-(methylamino)butanoate

InChI

InChI=1S/C9H19NO2/c1-7(10-5)6-8(11)12-9(2,3)4/h7,10H,6H2,1-5H3

InChI Key

SEWLXVPMNZROPH-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC(C)(C)C)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.